2-Ethoxy-6-ethynylnaphthalene
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Overview
Description
2-Ethoxy-6-ethynylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxy group at the 2-position and an ethynyl group at the 6-position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-ethynylnaphthalene typically involves the ethynylation of 2-ethoxynaphthalene. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-ethoxynaphthalene with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-ethynylnaphthalene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-ethoxy-6-naphthaldehyde.
Reduction: Formation of 2-ethoxy-6-ethylnaphthalene.
Substitution: Formation of 2-substituted-6-ethynylnaphthalenes.
Scientific Research Applications
2-Ethoxy-6-ethynylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-ethynylnaphthalene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The ethynyl group can form a covalent bond with the active site of the enzyme, leading to its inactivation. This interaction can be studied using techniques like molecular docking and enzyme kinetics.
Comparison with Similar Compounds
2-Ethylnaphthalene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Ethynyl-6-methoxynaphthalene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
2-Ethynyl-1-ethoxynaphthalene: Positional isomer with different chemical properties and reactivity.
Uniqueness: 2-Ethoxy-6-ethynylnaphthalene is unique due to the presence of both ethoxy and ethynyl groups on the naphthalene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Biological Activity
2-Ethoxy-6-ethynylnaphthalene (2EE) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C12H10O
- Molecular Weight : 174.21 g/mol
The compound features a naphthalene backbone with an ethoxy group and an ethynyl group, which contribute to its reactivity and interaction with biological systems.
Research indicates that 2EE exhibits various biological activities primarily through its interactions with cytochrome P450 enzymes, particularly CYP2B4. The compound acts as a mechanism-based inhibitor, leading to both irreversible and reversible inactivation of these enzymes.
- Irreversible Inactivation : 2EE binds covalently to CYP2B4, leading to permanent enzyme inactivation.
- Reversible Inhibition : The extent of reversible inhibition varies depending on the substrate's size, indicating a complex interaction mechanism that may involve allosteric sites.
Antioxidant Properties
Studies have shown that 2EE possesses significant antioxidant activity. It can scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage and various diseases.
Anticancer Activity
Preliminary studies suggest that 2EE may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent.
Case Study 1: CYP2B4 Inhibition
A study focused on the inhibition of CYP2B4 by 2EE demonstrated the compound's dual inhibitory mechanism. The researchers found that:
- Irreversible Component : The compound caused time-dependent inactivation of CYP2B4.
- Reversible Component : The inhibition was dependent on the substrate size; larger substrates showed non-competitive inhibition while smaller ones were competitively inhibited.
Table 1: Inhibition Characteristics of 2EE on CYP2B4
Substrate Type | Inhibition Type | Observed Effect |
---|---|---|
Single Aromatic Ring | Non-competitive | Minimal inhibition |
Fused Aromatic Rings | Competitive | Significant inhibition |
Larger Substrates | Non-competitive | Reduced enzyme activity |
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that 2EE effectively reduced oxidative stress markers in human cell lines. The antioxidant capacity was measured using DPPH radical scavenging assays, where 2EE showed a dose-dependent response.
Table 2: Antioxidant Activity of 2EE
Concentration (µM) | % DPPH Scavenging |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
Properties
Molecular Formula |
C14H12O |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-ethoxy-6-ethynylnaphthalene |
InChI |
InChI=1S/C14H12O/c1-3-11-5-6-13-10-14(15-4-2)8-7-12(13)9-11/h1,5-10H,4H2,2H3 |
InChI Key |
HYEVMJBTECLZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C#C |
Origin of Product |
United States |
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